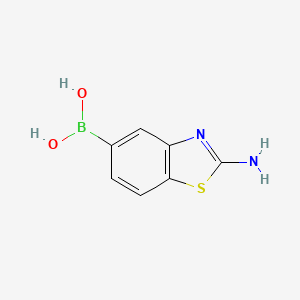
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- typically involves the formation of the imidazole ring followed by the introduction of the methoxy group on the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions. The reaction may be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Applications De Recherche Scientifique
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and other functional groups, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-imidazole: A simpler compound with a similar imidazole ring structure.
2-methoxypyridine: A compound with a similar pyridine ring structure but without the imidazole ring.
5-(1H-imidazol-1-yl)pyridine: A compound with both imidazole and pyridine rings but without the methoxy group.
Uniqueness
PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is unique due to the presence of both the imidazole and methoxypyridine moieties. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
790262-67-8 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
5-(1H-imidazol-5-yl)-2-methoxypyridine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-3-2-7(4-11-9)8-5-10-6-12-8/h2-6H,1H3,(H,10,12) |
Clé InChI |
CWCCWNCHEATMPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine](/img/structure/B8798773.png)


![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B8798789.png)






![7-Vinylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8798840.png)
